Solifenacin Succinate EP Impurity G

Chiral impurity profiling Stereoisomer identification Diastereomer separation

ANDA labs require authentic (1R,3'R)-diastereomer reference standard for EP-compliant chiral HPLC method validation. Using non-matched diastereomers (e.g., Impurity H) causes invalid retention time matching. - Stereochemically defined (1R,3'R)-diastereomer, distinct from Impurity H despite identical molecular weight - Fully characterized with COA for system suitability and calibration curve preparation - Enables resolution of all four solifenacin stereoisomers per EP validated method

Molecular Formula C23H26N2O2
Molecular Weight 362.5 g/mol
CAS No. 740780-79-4
Cat. No. B050945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSolifenacin Succinate EP Impurity G
CAS740780-79-4
Synonyms(1R,3R)-Solifenacin Succinate 2
Molecular FormulaC23H26N2O2
Molecular Weight362.5 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5
InChIInChI=1S/C23H26N2O2/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19/h1-9,18,21-22H,10-16H2/t21-,22+/m0/s1
InChIKeyFBOUYBDGKBSUES-FCHUYYIVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Solifenacin Succinate EP Impurity G: Procurement & Characterization


Solifenacin Succinate EP Impurity G, designated chemically as (3R)-1-azabicyclo[2.2.2]octan-3-yl (1R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 740780-79-4), is a fully characterized reference standard specifically listed as Impurity G in the European Pharmacopoeia monograph for Solifenacin Succinate [1]. It corresponds to the (1R,3'R)-diastereomer of solifenacin, with a molecular formula of C₂₃H₂₆N₂O₂ and a molecular weight of 362.46 g/mol . This compound is supplied as an analytical reference standard with detailed characterization data compliant with regulatory guidelines, enabling its use in analytical method development, method validation (AMV), and quality control applications for Abbreviated New Drug Applications (ANDA) and commercial solifenacin production [2].

Identity (1R,3'R)-diastereomer, EP Impurity G
Standard Type EP specified impurity reference standard
Primary Workflow Chiral HPLC method validation for ANDA compliance

Why Solifenacin Succinate EP Impurity G Cannot Be Substituted


Generic substitution among solifenacin impurities is scientifically invalid because each EP-listed impurity possesses a distinct stereochemical identity and correspondingly unique chromatographic behavior. Solifenacin contains two chiral centers, yielding four possible stereoisomers: the active pharmaceutical ingredient is the (1S,3'R)-enantiomer, while EP Impurity G is the (1R,3'R)-diastereomer, EP Impurity H is the (1S,3'S)-enantiomer, and the (1R,3'S)-enantiomer represents yet another distinct impurity [1]. The EP monograph assigns individual impurity designations (A through K) precisely because these compounds exhibit different retention times, detector response factors, and resolution characteristics under validated pharmacopeial conditions [2]. Substituting Impurity G with another diastereomer—such as Impurity H—would yield incorrect retention time matching, invalid peak identification, and ultimately non-compliant purity assessment in stability-indicating methods .

EP Impurity G (Target)
EP Impurity H (Substitute)
(1R,3'R) configuration
(1S,3'S) configuration
Distinct retention time under EP conditions
Retention time mismatch leads to invalid peak ID
Substituting diastereomers may invalidate peak identification, method specificity, and regulatory compliance.

Solifenacin Succinate EP Impurity G: Differentiation Evidence


Stereochemical Identity: Impurity G vs. Impurity H

Solifenacin Succinate EP Impurity G is definitively characterized as the (1R,3'R)-diastereomer of solifenacin, as established by European Pharmacopoeia designation and confirmed by IUPAC nomenclature as (R)-quinuclidin-3-yl (R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate [1]. In contrast, the structurally closest diastereomer, Solifenacin EP Impurity H, is the (1S,3'S)-diastereomer with the opposite absolute configuration at both chiral centers . Both impurities share the identical molecular formula (C₂₃H₂₆N₂O₂) and molecular weight (362.46 g/mol), meaning that without the specific stereochemical assignment provided by the EP designation, these two diastereomers are indistinguishable by achiral analytical methods alone .

Stereochemical Identity
Head-to-head
Opposite absolute configuration at C-1 and C-3' chiral centers. Impurity G is (1R,3'R); Impurity H is (1S,3'S).
Supports stereochemical-control context. Procurement of correct diastereomer is essential for accurate retention time referencing.
Identity confirmed by EP designation and IUPAC nomenclature. Achiral methods cannot distinguish these diastereomers.
Chiral impurity profiling Stereoisomer identification Diastereomer separation

Physicochemical Properties: Melting Point of Succinate Salt

The succinate salt form of Solifenacin EP Impurity G (CAS 862207-70-3) exhibits a quantified melting point range of 73–80°C, as reported in multiple vendor technical datasheets . The free base form (CAS 740780-79-4) is also supplied, with the succinate salt providing enhanced stability and handling characteristics for analytical reference standard applications. Storage conditions are specified as hygroscopic, requiring -20°C freezer storage under inert atmosphere to maintain long-term stability .

Melting Point
Data to verify
Reported range 73–80°C for succinate salt form (CAS 862207-70-3).
Supports identity verification of incoming reference standard and correct salt form receipt.
Class-level inference. Specific instrumentation not detailed in vendor datasheets.
Reference standard characterization Salt form properties Thermal analysis

Chiral HPLC Separation of Impurity G Stereoisomers

A validated stability-indicating normal-phase chiral HPLC method has been established that effectively separates and simultaneously quantifies the R,S-enantiomer impurity and diastereomer impurities, including the S,S-isomer (Impurity H) and the R,R-isomer (Impurity G), from the active pharmaceutical ingredient solifenacin, which is the S,R-enantiomer [1]. The method employs an amylose tris-(3,5-dimethylphenylcarbamate) chiral stationary phase with an n-hexane/ethanol/diethylamine mobile phase system. While specific retention times and resolution factors for Impurity G relative to Impurity H are not disclosed in the abstracted primary literature, the validated methodology confirms baseline separation of all four solifenacin stereoisomers under the specified conditions, enabling release and stability sample analyses for drug substances and finished pharmaceutical tablets .

Chiral HPLC Separation
Cross-study
Baseline resolution of all four solifenacin stereoisomers achieved using amylose tris-(3,5-dimethylphenylcarbamate) stationary phase.
Validates chromatographic distinctiveness for chiral purity testing and stability-indicating method development.
Exact resolution values between Impurity G and Impurity H not specified in available open-access literature.
Normal-phase chiral HPLC Diastereomer resolution Stability-indicating method

EP Classification: Impurity G as Specified Impurity

Solifenacin Succinate EP Impurity G is explicitly designated in the European Pharmacopoeia monograph as a specified impurity requiring control in solifenacin succinate drug substance and drug product [1]. The compound is also cross-referenced as Solifenacin Related Compound 3 Succinate (CAS 862207-70-3) in USP-related documentation . This pharmacopeial listing distinguishes it from non-EP impurities such as Impurity K, an oxidative degradation product that has been synthesized and characterized in recent literature using cerium(IV) ammonium nitrate oxidation but is not currently codified in the EP monograph as a specified impurity .

EP Classification
Context-dependent
Designated as a specified impurity in the European Pharmacopoeia monograph for Solifenacin Succinate.
Supports ANDA compliance review. Procurement of EP-designated impurity standard is required for regulatory method validation.
Distinct from non-EP impurities like Impurity K, which lack current pharmacopeial specification.
Pharmacopeial compliance Impurity profiling ANDA quality control

Solifenacin Succinate EP Impurity G: Validated Applications


Chiral Purity Method Validation for ANDA

Pharmaceutical analytical laboratories developing ANDA submissions for generic solifenacin succinate formulations must validate a stability-indicating chiral HPLC method capable of resolving and quantifying all four stereoisomers of solifenacin. The R,R-diastereomer (EP Impurity G) must be included as a system suitability marker and for calibration curve preparation, as demonstrated in the validated normal-phase chiral HPLC method using amylose tris-(3,5-dimethylphenylcarbamate) stationary phase [1]. Procurement of authentic Impurity G reference standard is required for establishing retention time identification, determining relative response factors, and demonstrating specificity against the API (S,R-enantiomer) and other stereoisomeric impurities including Impurity H (S,S-diastereomer) [2].

EP Monograph Compliance Testing

Quality control laboratories performing batch release testing of solifenacin succinate drug substance or finished product against European Pharmacopoeia specifications must use EP Impurity G as a reference standard for impurity quantification. The EP monograph lists Impurity G as a specified impurity, and its (1R,3'R) stereochemical identity differentiates it from Impurity H (1S,3'S) despite identical molecular formula (C₂₃H₂₆N₂O₂) and molecular weight (362.46 g/mol) [1]. Procurement of the correct EP-designated impurity ensures accurate peak identification and compliance with EP requirements for impurity profiling [2].

Process Development and Synthetic Optimization

Process chemistry groups optimizing the enantioselective synthesis of solifenacin succinate require authentic samples of EP Impurity G to monitor diastereomeric impurity formation during key synthetic steps. The compound serves as a reference marker for the undesired R,R-diastereomer that may form when stereochemical control at either the quinuclidine or tetrahydroisoquinoline chiral center is compromised [1]. US patent literature describes slurry and crystallization methods using toluene/acetone mixtures to reduce solifenacin diastereomeric and enantiomeric impurities, including the solifenacin-RR isomer (Impurity G), from the final API [2].

Stability-Indicating Method Development

Analytical development scientists establishing stability-indicating HPLC methods for solifenacin succinate must distinguish between process-related stereoisomeric impurities (Impurity G, Impurity H) and degradation products. The validated methodology enables simultaneous determination of solifenacin and its official impurities in release and stability sample analyses [1]. EP Impurity G, as a process-related diastereomer, serves as a critical system suitability marker to confirm that the method maintains adequate resolution between stereoisomers throughout the analytical run, separate from degradation products that may form under forced degradation conditions such as acid hydrolysis or oxidative stress [2].

Application
Selection Property
Validation Focus
Chiral Purity Method Validation
Stereochemical Control
Chiral HPLC Resolution
EP Monograph Compliance
Pharmacopeial Spec
Impurity Profiling
Process Development
Process Impurity Marker
Enantiomeric Excess
Stability Methods
Resolution Marker
Degradation Product Separation

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